molecular formula C10H11BrN2O B581705 3-Amino-5-bromo-N-cyclopropylbenzamide CAS No. 1375068-71-5

3-Amino-5-bromo-N-cyclopropylbenzamide

Cat. No. B581705
CAS RN: 1375068-71-5
M. Wt: 255.115
InChI Key: QNKAJEWYKCOAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-N-cyclopropylbenzamide (3-ABNCP) is an organic compound with a unique structure that has been studied extensively for its potential use in synthesis and scientific research. It is a cyclic amide with a bicyclic system containing a five-membered ring fused to a six-membered ring. Its structure and properties make it an attractive molecule for use in a wide range of applications, including drug development, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Halogenated benzamides, similar to 3-Amino-5-bromo-N-cyclopropylbenzamide, are pivotal in synthesizing nitrogen-containing heterocyclic compounds. Mmonwa and Mphahlele (2016) demonstrated that compounds like 2-Amino-5-bromo-3-iodobenzamide serve as critical synthons for creating various heterocycles, including indoles and their annulated derivatives, through palladium-catalyzed cross-coupling reactions. Such processes are fundamental for developing novel pharmaceuticals and materials science applications, highlighting the importance of halogenated benzamides in synthetic organic chemistry (M. M. Mmonwa & M. Mphahlele, 2016).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In the field of cancer research, nitrogen mustard analogues derived from halogenated benzamides, such as 5-(aziridin-1-yl)-2,4-dinitrobenzamide, have been evaluated as prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT). Friedlos et al. (1997) investigated these compounds in cell lines engineered to express nitroreductase, finding some analogues with enhanced potency and improved bystander effects compared to traditional therapies. This research signifies the potential of halogenated benzamides in developing more effective cancer treatments through GDEPT strategies (F. Friedlos, W. Denny, B. Palmer, & C. Springer, 1997).

Radiosynthesis and Imaging

The development of radiolabeled compounds for imaging and diagnostic purposes also leverages the chemistry of halogenated benzamides. Mertens et al. (1994) detailed the synthesis of a radioiodinated ligand with high affinity for serotonin-5HT2 receptors, demonstrating its potential as a tracer for gamma-emission tomography. This work illustrates the critical role of halogenated benzamides in creating diagnostic tools for neurological research and potential clinical applications (J. Mertens, D. Terrière, V. Sipido, W. Gommeren, P. Janssen, & J. Leysen, 1994).

properties

IUPAC Name

3-amino-5-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKAJEWYKCOAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-N-cyclopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.